N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide is a complex organic compound that features a fluorenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide typically involves multiple steps, starting with the preparation of the fluorenyl and benzamide precursors. One common method involves the reaction of 9H-fluorene with appropriate reagents to introduce the fluorenyl group, followed by the attachment of the benzamide moiety through amide bond formation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Fluorenones.
Reduction: Reduced fluorenyl derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can intercalate with DNA, while the benzamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-2-yl derivatives: Compounds with similar fluorenyl structures but different functional groups.
Benzamide derivatives: Compounds with the benzamide moiety but different substituents on the aromatic ring.
Uniqueness
N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide is unique due to the combination of the fluorenyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C25H25NO2/c1-17(2)12-13-28-22-8-5-7-19(16-22)25(27)26-21-10-11-24-20(15-21)14-18-6-3-4-9-23(18)24/h3-11,15-17H,12-14H2,1-2H3,(H,26,27) |
InChI Key |
TUHYTPGATGOUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.